ethyl 2-({[(4-tert-butylphenyl)formamido]methanethioyl}amino)-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[(4-tert-butylphenyl)formamido]methanethioyl}amino)-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a carboxylate group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[(4-tert-butylphenyl)formamido]methanethioyl}amino)-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate involves multiple stepsThe reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and dichloroethane (DCE), and catalysts like palladium (Pd) and iridium (Ir) complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[(4-tert-butylphenyl)formamido]methanethioyl}amino)-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-({[(4-tert-butylphenyl)formamido]methanethioyl}amino)-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or a drug candidate.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 2-({[(4-tert-butylphenyl)formamido]methanethioyl}amino)-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Ethyl 2-({[(4-tert-butylphenyl)formamido]methanethioyl}amino)-4-methyl-5-(propanoyloxy)thiophene-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate
- 4,4’-Di-tert-butyl-2,2’-bipyridine
These compounds share structural similarities but differ in their functional groups and specific applications
Properties
IUPAC Name |
ethyl 2-[(4-tert-butylbenzoyl)carbamothioylamino]-4-methyl-5-propanoyloxythiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S2/c1-7-16(26)30-21-13(3)17(20(28)29-8-2)19(32-21)25-22(31)24-18(27)14-9-11-15(12-10-14)23(4,5)6/h9-12H,7-8H2,1-6H3,(H2,24,25,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJURZEAOCQKGKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C(=C(S1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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